molecular formula C25H32FN3O2S B289427 N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide

N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide

Numéro de catalogue B289427
Poids moléculaire: 457.6 g/mol
Clé InChI: WOTBSNINUNKPKT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has been shown to be a potent and selective inhibitor of BTK, and has demonstrated promising results in preclinical studies as a potential treatment for B-cell malignancies.

Mécanisme D'action

TAK-659 selectively binds to and inhibits BTK, a key component of the N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide signaling pathway. This pathway is critical for the survival and proliferation of B-cells, and is often dysregulated in B-cell malignancies. By inhibiting BTK, TAK-659 disrupts this pathway and induces apoptosis in B-cells.
Biochemical and Physiological Effects
In preclinical studies, TAK-659 has been shown to inhibit N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide signaling and induce apoptosis in B-cells, leading to significant anti-tumor activity. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects. However, one limitation is that BTK inhibition may not be effective in all types of B-cell malignancies, and resistance to BTK inhibitors can develop over time.

Orientations Futures

There are several potential future directions for research on TAK-659. One area of focus could be the development of combination therapies with other agents that target complementary pathways, such as PI3K inhibitors or anti-CD20 antibodies. Another area of interest could be the development of biomarkers to predict response to BTK inhibition, which could help identify patients who are most likely to benefit from this therapy. Finally, there is also potential for the development of TAK-659 as a treatment for other diseases beyond B-cell malignancies, such as autoimmune disorders or inflammatory diseases.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, starting with the reaction of 2-fluorobenzoyl chloride with 2-aminothiophenol to yield 2-fluoro-N-(2-hydroxyphenyl)benzamide. This compound is then reacted with tert-butyl carbazate and N,N'-dicyclohexylcarbodiimide to form N-(tert-butylcarbamoyl)-2-fluoro-N-(2-hydroxyphenyl)benzamide. The tert-butyl group is then removed using trifluoroacetic acid, and the resulting compound is reacted with 4-methylpiperazine and N,N'-dicyclohexylcarbodiimide to yield TAK-659.

Applications De Recherche Scientifique

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has been shown to inhibit N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide signaling and induce apoptosis (programmed cell death) in B-cells, leading to significant anti-tumor activity.

Propriétés

Formule moléculaire

C25H32FN3O2S

Poids moléculaire

457.6 g/mol

Nom IUPAC

N-[6-tert-butyl-3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-fluorobenzamide

InChI

InChI=1S/C25H32FN3O2S/c1-25(2,3)16-9-10-18-20(15-16)32-23(27-22(30)17-7-5-6-8-19(17)26)21(18)24(31)29-13-11-28(4)12-14-29/h5-8,16H,9-15H2,1-4H3,(H,27,30)

Clé InChI

WOTBSNINUNKPKT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCN(CC3)C)NC(=O)C4=CC=CC=C4F

SMILES canonique

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCN(CC3)C)NC(=O)C4=CC=CC=C4F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.